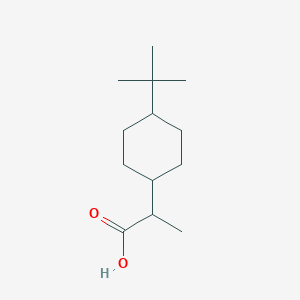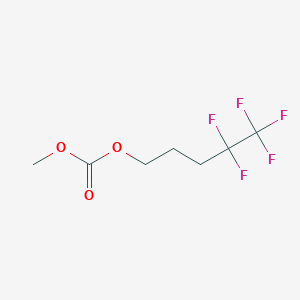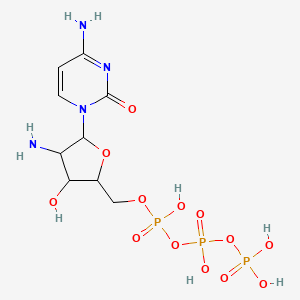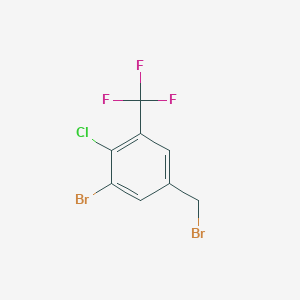
2-Ethoxy-4-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-ethylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, featuring an ethoxy group at the second position and an ethyl group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethylaniline typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated to produce 4-nitroethylbenzene.
Reduction: The nitro group in 4-nitroethylbenzene is reduced to an amino group, yielding 4-ethylaniline.
Ethoxylation: 4-ethylaniline undergoes ethoxylation, where an ethoxy group is introduced at the ortho position relative to the amino group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes specific catalysts and solvents to optimize yield and purity. The ethoxylation step may involve the use of ethylating agents under controlled temperature and pressure conditions to ensure selective substitution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further modify the amino group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-ethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
Wirkmechanismus
The mechanism by which 2-Ethoxy-4-ethylaniline exerts its effects depends on its specific application:
Chemical Reactions: Acts as a nucleophile in substitution reactions, where the amino group can donate electrons to electrophilic centers.
Biological Activity: If incorporated into pharmaceutical compounds, it may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-ethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethoxy-4-ethylaniline is unique due to the specific positioning of its ethoxy and ethyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in synthesis and material science.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-ethoxy-4-ethylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h5-7H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
ORBJVPIUUGBWPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)



![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)



![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)
![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)


![2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)
